molecular formula C8H15N B1314372 Bicyclo[3.2.1]octan-3-amine CAS No. 736867-32-6

Bicyclo[3.2.1]octan-3-amine

Cat. No. B1314372
M. Wt: 125.21 g/mol
InChI Key: IWYGEIZENRQYSA-UHFFFAOYSA-N
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Description

“Bicyclo[3.2.1]octan-3-amine” is a chemical compound with the molecular weight of 161.67 . It is also known as “(1R,5S)-bicyclo [3.2.1]octan-3-amine hydrochloride” and has the InChI code "1S/C8H15N.ClH/c9-8-4-6-1-2-7 (3-6)5-8;/h6-8H,1-5,9H2;1H" .


Synthesis Analysis

The synthesis of “Bicyclo[3.2.1]octan-3-amine” involves the reaction of furfural with secondary amines and isopropyl cyanoacetate . This reaction leads to the formation of the previously unknown diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates .


Molecular Structure Analysis

The molecular structure of “Bicyclo[3.2.1]octan-3-amine” contains a total of 25 bonds . There are 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

The reaction of furfural with secondary amines and isopropyl cyanoacetate leads to the formation of the previously unknown diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates . The structures of the products were confirmed by NMR and X-ray analysis .

Scientific Research Applications

Enantioselective Synthesis

Bicyclo[3.2.1]octan-3-amine and its derivatives have been extensively studied for their applications in enantioselective synthesis. Researchers have developed various methods for the synthesis of bicyclo[3.2.1]octan-3-amine structures, demonstrating the molecule's versatility and importance in creating complex, chiral compounds. Notably, the tandem Michael-Henry reaction has been used to prepare bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (Ding et al., 2010). Similarly, innovative single-step metallocatalyzed and organocatalyzed reactions have been developed to construct bicyclo[3.2.1]octanes, highlighting the molecule's role in modern synthetic organic chemistry and its presence in bioactive natural products (Presset et al., 2012).

Chiral Scaffolds and Catalysis

Bicyclo[3.2.1]octan-3-amine derivatives have also been recognized for their potential as chiral scaffolds in foldamers and as chiral catalysts. The molecule's constrained structure and stereochemistry make it an important component in the synthesis of complex molecular architectures. This includes its use in the design of stable peptide/peptidomimetic helical structures and as a chiral catalyst in organic reactions (Milbeo et al., 2021).

Applications in Antitumor Research

Research has also delved into the applications of bicyclo[3.2.1]octan-3-amine derivatives in the medical field, particularly in antitumor activities. New amides bearing the bicyclo[3.2.1]octane ring have been synthesized and studied for their potential as antitumor agents. Some of these compounds have shown promising activity against various tumor cell lines, indicating the potential medicinal value of bicyclo[3.2.1]octan-3-amine derivatives in cancer treatment (Mao et al., 2010).

Safety And Hazards

“Bicyclo[3.2.1]octan-3-amine” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

bicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYGEIZENRQYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536346
Record name Bicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.1]octan-3-amine

CAS RN

736867-32-6
Record name Bicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Bermudez, S Dabbs, KA Joiner… - Journal of medicinal …, 1990 - ACS Publications
Indazole 1 has previously been shown to be a potent and selective 5-HT3 receptor antagonist. A novel series of potent 5-HT3 receptor antagonists, 1-indolinecarboxamides 2a-q and 1-…
Number of citations: 85 pubs.acs.org
X Fan, HS Zhang, L Chen, YQ Long - European journal of medicinal …, 2010 - Elsevier
By employing pharmacophore-based design and the privileged fragments reassembly, a series of piperidine-/tropane-/piperazine-bridged CCR5 antagonists were designed and …
Number of citations: 18 www.sciencedirect.com
T Nguyen, Y Sakasegawa, K Doh-Ura, ML Go - European journal of …, 2011 - Elsevier
In this paper, we report the synthesis and cell-based anti-prion activity of quinacrine analogs derived by replacing the basic alkyl side chain of quinacrine with 4-(4-methylpiperazin-I-yl)…
Number of citations: 46 www.sciencedirect.com
J Toyohara, K Hashimoto - The open medicinal chemistry journal, 2010 - ncbi.nlm.nih.gov
Accumulating evidence suggests that α7 nicotinic receptors (α7 nAChRs), a subtype of nAChRs, play a role in the pathophysiology of neuropsychiatric diseases, including …
Number of citations: 152 www.ncbi.nlm.nih.gov
VB Journigan, Z Feng, S Rahman, Y Wang… - ACS chemical …, 2019 - ACS Publications
Structure–activity relationship studies of a reported menthol-based transient receptor potential cation channel subfamily M member 8 channel (TRPM8) antagonist, guided by …
Number of citations: 19 pubs.acs.org
NTHIH THUY - 2010 - core.ac.uk
The design and synthesis of target compounds evaluated for antiprion and neuroprotective activities are described in this chapter. The compounds were structurally related to …
Number of citations: 2 core.ac.uk
B Huang, H Wang, Y Zheng, M Li, G Kang… - Journal of Medicinal …, 2021 - ACS Publications
Crystal structures of ligand-bound G-protein-coupled receptors provide tangible templates for rationally designing molecular probes. Herein, we report the structure-based design, …
Number of citations: 9 pubs.acs.org

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